Cas no 2034474-10-5 (N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide)

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene carboxamide core with a hydroxy-substituted propyl linker and a 4-methoxyphenyl moiety. This structure imparts potential pharmacological relevance, particularly in targeting specific enzyme pathways or receptor interactions. The presence of the methoxy group enhances solubility and bioavailability, while the benzothiophene scaffold contributes to stability and binding affinity. The compound's modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry research. Its well-defined synthetic route ensures reproducibility, supporting its use in preclinical studies for therapeutic development.
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide structure
2034474-10-5 structure
Product Name:N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
CAS No:2034474-10-5
MF:C20H21NO3S
MW:355.450644254684
CID:5376888
Update Time:2025-10-24

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzo[b]thiophene-2-carboxamide
    • N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
    • Inchi: 1S/C20H21NO3S/c1-20(23,12-14-7-9-16(24-2)10-8-14)13-21-19(22)18-11-15-5-3-4-6-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22)
    • InChI Key: NMZWDRJIZXMGHJ-UHFFFAOYSA-N
    • SMILES: C12=CC=CC=C1C=C(C(NCC(O)(C)CC1=CC=C(OC)C=C1)=O)S2

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 616.2±55.0 °C(Predicted)
  • pka: 14.33±0.36(Predicted)

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6436-2240-2μmol
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6436-2240-5μmol
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-2240-10μmol
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-2240-20μmol
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-2240-1mg
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
1mg
$54.0 2023-09-09
Life Chemicals
F6436-2240-2mg
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
2mg
$59.0 2023-09-09
Life Chemicals
F6436-2240-3mg
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
3mg
$63.0 2023-09-09
Life Chemicals
F6436-2240-4mg
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
4mg
$66.0 2023-09-09
Life Chemicals
F6436-2240-5mg
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
5mg
$69.0 2023-09-09
Life Chemicals
F6436-2240-10mg
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
2034474-10-5
10mg
$79.0 2023-09-09

Additional information on N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide: A Comprehensive Overview

The compound N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide, identified by the CAS number 2034474-10-5, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research advancements.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the benzothiophene moiety in this compound contributes to its stability and bioavailability, making it a valuable candidate for further exploration. Additionally, the substitution pattern at the 1-position of the benzothiophene ring enhances its ability to interact with specific biological targets, such as protein kinases and enzymes involved in cellular signaling pathways.

The side chain of this compound, specifically the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group, plays a crucial role in modulating its pharmacokinetic properties. The hydroxyl group introduces hydrogen bonding capabilities, which can influence the compound's solubility and absorption in biological systems. Furthermore, the methoxy substituent on the phenyl ring enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and reach intracellular targets.

Recent research has also focused on the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided detailed insights into its molecular structure and stereochemistry, paving the way for further optimization of its properties. For instance, researchers have explored the impact of substituent variations on the compound's activity, leading to the identification of more potent analogs with improved therapeutic profiles.

In terms of applications, this compound has shown promise in preclinical models of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), suggests its potential as a novel anti-inflammatory agent. Moreover, preliminary studies indicate that it may also exhibit anticancer activity by targeting pathways involved in cell proliferation and apoptosis.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical testing. The use of environmentally friendly reagents and catalysts has also been emphasized to align with green chemistry principles.

From a materials science perspective, this compound has been investigated for its potential use in organic electronics due to its conjugated aromatic system and electron-withdrawing groups. Studies have demonstrated that it exhibits favorable electronic properties, making it a candidate for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its ability to form stable thin films under mild conditions further enhances its suitability for these applications.

In conclusion, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide represents a versatile molecule with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methodologies and biological evaluations, position it as a promising candidate for future developments in drug discovery and materials science.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd